Cascaroside D

Description

Structure

3D Structure

Properties

CAS No. |

53861-35-1 |

|---|---|

Molecular Formula |

C27H32O13 |

Molecular Weight |

564.54 |

IUPAC Name |

(10R)-1-hydroxy-3-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one |

InChI |

InChI=1S/C27H32O13/c1-9-5-11-16(26-24(36)22(34)19(31)14(7-28)38-26)10-3-2-4-13(18(10)21(33)17(11)12(30)6-9)39-27-25(37)23(35)20(32)15(8-29)40-27/h2-6,14-16,19-20,22-32,34-37H,7-8H2,1H3/t14-,15-,16-,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1 |

SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=CC=C3OC5C(C(C(C(O5)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Cascaroside D chemical structure and properties

This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Cascaroside D, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

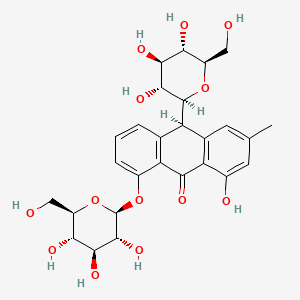

This compound is a naturally occurring anthraquinone glycoside found in the bark of the Cascara sagrada tree (Rhamnus purshiana).[1] It is a member of the anthracenes class of organic compounds.[2] The structural foundation of this compound consists of an anthraquinone core linked to two glucopyranosyl moieties.

Chemical Structure:

The definitive structure of this compound is represented by its IUPAC name: (10R)-1-hydroxy-3-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 53861-35-1 | [2] |

| Molecular Formula | C₂₇H₃₂O₁₃ | [1][2][3][4][5] |

| IUPAC Name | (10R)-1-hydroxy-3-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one | [2] |

| SMILES | Cc1cc2--INVALID-LINK--(c3cccc(c3C(=O)c2c(c1)O)O[C@H]4--INVALID-LINK--O4)O)O">C@@HO)[C@@]5([H])--INVALID-LINK--O5)O)O">C@@HO | [3] |

| InChI | InChI=1S/C27H32O13/c1-9-5-11-16(26-24(36)22(34)19(31)14(7-28)38-26)10-3-2-4-13(18(10)21(33)17(11)12(30)6-9)39-27-25(37)23(35)20(32)15(8-29)40-27/h2-6,14-16,19-20,22-32,34-37H,7-8H2,1H3/t14-,15-,16-,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1 | [3] |

| InChIKey | GQPFUOPPYJYZHE-OPEXUXIQSA-N | [3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. It is typically a yellowish to brown solid.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 564.5 g/mol | [2][4] |

| Monoisotopic Mass | 564.18429107 Da | [2] |

| Solubility | Soluble in water and alcohol, specifically methanol. | [1][4] |

| XLogP3-AA | -0.7 | [2] |

| Hydrogen Bond Donor Count | 9 | [2] |

| Storage Temperature | 2-8 °C | [4] |

Biological Activity and Mechanism of Action

The primary therapeutic application of this compound is as a stimulant laxative.[1][6] Its mechanism of action involves the stimulation of the smooth muscle of the colon.[1]

Upon oral administration, this compound is hydrolyzed in the intestines, which in turn activates peristalsis.[1] This process increases water and electrolyte secretion in the large intestine, aiding in the relief of constipation.[1] In addition to its laxative effects, this compound may also possess antioxidant properties.[1]

Caption: Proposed mechanism of laxative action for this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and analysis of this compound are not extensively published. However, a general workflow can be inferred from standard phytochemical practices for isolating anthraquinone glycosides from plant material.

References

A Technical Guide to the Natural Sources and Isolation of Cascaroside D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cascaroside D, a member of the anthraquinone glycoside family, is a naturally occurring compound of significant interest within the scientific and pharmaceutical communities. Found primarily in the aged bark of Rhamnus purshiana (Cascara sagrada), this molecule, along with its related cascarosides, has been traditionally recognized for its laxative properties.[1][2] Modern research, however, is beginning to unveil a broader spectrum of bioactivities, including potential applications in oncology. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential biological mechanisms of action.

Natural Sources of this compound

The principal natural source of this compound is the dried, aged bark of Rhamnus purshiana, a species of buckthorn native to North America. This plant material, commonly known as Cascara sagrada, contains a complex mixture of anthraquinone derivatives, with cascarosides A, B, C, and D being among the prominent constituents. The concentration of these glycosides can vary depending on the age of the bark, harvesting time, and storage conditions. It is crucial to use bark that has been aged for at least a year, as fresh bark contains anthrones that can cause severe gastrointestinal distress.

Isolation and Purification of this compound

The isolation of this compound from Rhamnus purshiana bark is a multi-step process involving extraction, fractionation, and chromatographic purification. The following sections detail the experimental protocols for these procedures.

Table 1: Quantitative Data on this compound Isolation

| Parameter | Value | Reference |

| Starting Material | Dried bark of Rhamnus purshiana | [3] |

| Yield of this compound | 1.4% from a methanol-water fraction | [3] |

| Purity of Isolated this compound | High purity (suitable for NMR and bioassays) | [3] |

Experimental Protocols

1. Extraction:

-

Objective: To extract the crude mixture of anthraquinone glycosides from the powdered bark of Rhamnus purshiana.

-

Methodology:

2. Fractionation:

-

Objective: To partition the crude extract to enrich the fraction containing cascarosides.

-

Methodology:

3. Chromatographic Purification:

-

Objective: To isolate pure this compound from the enriched fraction.

-

Methodology: A two-step chromatographic procedure is employed.

-

Column Chromatography: The lyophilized methanol/water fraction is first chromatographed on a classical column using silica gel (35-75 Mesh) with a mobile phase of ethyl acetate and methanol.[3]

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): The fractions containing cascarosides are then pooled and subjected to semi-preparative HPLC.[3]

-

Column: C18[3]

-

Mobile Phase: A gradient of water (A) and methanol (B), both with 0.1% TFA. The gradient program is as follows: 20% B (0-39 min), 30% B (49-55 min), 50% B (90 min), 100% B (91 min).[3]

-

Flow Rate: 9 mL/min[3]

-

Detection: The fractions are analyzed by LC-MS (ESI-qTOF) to identify the peak corresponding to this compound.[3]

-

-

Workflow for the Isolation of this compound

Biological Activity and Potential Signaling Pathways

Recent studies have begun to explore the cytotoxic effects of cascarosides against various cancer cell lines. While the precise molecular mechanisms of this compound are still under investigation, related anthraquinone glycosides have been shown to induce apoptosis, or programmed cell death, in cancer cells. The intrinsic, or mitochondrial, pathway of apoptosis is a plausible mechanism of action for this compound.

Proposed Apoptotic Signaling Pathway for this compound

The proposed pathway involves the induction of cellular stress by this compound, leading to the activation of pro-apoptotic proteins and the subsequent execution of the apoptotic cascade.

Conclusion

This compound represents a promising natural product with potential therapeutic applications beyond its traditional use. The methodologies outlined in this guide provide a framework for the efficient isolation and purification of this compound, enabling further investigation into its biological activities. The proposed involvement of this compound in the induction of apoptosis highlights a key area for future research, particularly in the context of cancer drug development. Further studies are warranted to fully elucidate its mechanism of action and to explore its full therapeutic potential.

References

Cascaroside D CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cascaroside D is a naturally occurring anthraquinone C-glycoside found in the aged bark of Rhamnus purshiana (Cascara sagrada). As a member of the cascaroside family, it contributes to the well-documented laxative effects of cascara extracts. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and relevant experimental protocols. The information is intended to support further research and development of this compound for potential therapeutic applications.

Chemical and Physical Properties

This compound is structurally characterized by an anthraquinone core linked to two different sugar moieties, a C-glycoside and an O-glycoside.

| Property | Value | Source |

| CAS Number | 53861-35-1 | [1] |

| Molecular Formula | C27H32O13 | [1] |

| Molecular Weight | 564.5 g/mol | [1] |

| IUPAC Name | (10R)-1-hydroxy-3-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one | [1] |

| Appearance | Yellowish to brown solid | |

| Solubility | Soluble in water and alcohol |

Biological Activity

The primary and most well-documented biological activity of this compound is its laxative effect. Like other anthraquinone glycosides, it acts as a stimulant laxative.

Laxative Effect

The laxative properties of this compound are attributed to its action on the large intestine. The glycosidic bonds are hydrolyzed by intestinal bacteria, releasing the active aglycone. This aglycone then stimulates the smooth muscle of the colon, increasing peristalsis and promoting bowel movements. Additionally, it is believed to increase the water and electrolyte content in the colon, which softens the stool and further aids in alleviating constipation.

Other Potential Activities

While the laxative effect is prominent, preliminary evidence suggests that this compound and related compounds may possess other biological activities, including:

-

Antioxidant Activity: Anthraquinone compounds are known to have antioxidant properties, though specific studies quantifying the IC50 value for this compound are limited.

-

Anti-inflammatory Activity: Some anthraquinones have demonstrated anti-inflammatory effects, but this has not been extensively studied for this compound.

-

Anticancer Activity: The cytotoxic potential of some anthraquinones against various cancer cell lines has been reported. However, specific data on the efficacy of this compound is not yet available.

Further research is required to fully elucidate and quantify these potential activities for this compound.

Mechanism of Action and Signaling Pathways

The laxative mechanism of action for anthraquinone glycosides like this compound is initiated by their metabolism in the colon.

Experimental Protocols

Extraction and Isolation of this compound from Rhamnus purshiana Bark

This protocol outlines a general procedure for the extraction and isolation of cascarosides.

Methodology:

-

Extraction: The dried and aged bark of Rhamnus purshiana is ground to a coarse powder. The powder is then extracted with methanol using either maceration or percolation until exhaustion.

-

Concentration: The resulting methanolic extract is concentrated under reduced pressure to yield a crude extract.

-

Preliminary Purification: The crude extract is subjected to column chromatography. A combination of adsorbents like silica gel and non-ionic polymeric resins (e.g., Amberlite XAD-4) can be used. Elution is typically performed with a gradient of solvents, such as water and methanol or ethyl acetate, methanol, and water mixtures.

-

Fine Purification: Fractions containing cascarosides are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18). A mobile phase consisting of a mixture of water (often with a small amount of acid like acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is used for elution.

-

Purity Analysis: The purity of the isolated this compound is confirmed by analytical HPLC, and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Analytical Methods

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol.

-

Detection: UV detection at a wavelength of approximately 254 nm or 280 nm.

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard.

¹H and ¹³C NMR spectroscopy are crucial for the structural confirmation of this compound. The spectra reveal characteristic signals for the anthraquinone skeleton and the sugar moieties.

Conclusion

This compound is a significant bioactive compound with a well-established role as a laxative. While its other potential therapeutic effects, such as antioxidant and anti-inflammatory activities, are yet to be fully explored, its defined chemical structure and known biological function make it a person of interest for further research. The experimental protocols outlined in this guide provide a foundation for the isolation, purification, and analysis of this compound, facilitating future investigations into its pharmacological properties and potential applications in drug development.

References

Spectroscopic Profile of Cascaroside D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cascaroside D, a bioactive anthraquinone C-glycoside. Due to the limitations of publicly available data, this document outlines the types of data expected and the methodologies for their acquisition, referencing key publications where the specific data is reported.

Introduction to this compound

This compound is a member of the cascaroside family of compounds, which are primarily found in the bark of Rhamnus purshiana (Cascara sagrada). These compounds are known for their laxative properties. The chemical structure of this compound is characterized by an anthrone core linked to two glucose moieties, one via a C-C bond (C-glycoside) and the other via an O-glycosidic bond. Its molecular formula is C₂₇H₃₂O₁₃ and it has a molecular weight of 564.54 g/mol .[1][2] The structural elucidation and spectroscopic characterization are crucial for its identification, quality control, and further research into its pharmacological activities.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. While extensive literature searches were conducted, the specific quantitative data from the primary research articles were not accessible. Researchers are directed to the cited literature for the detailed spectral data. The structural characterization of this compound was first reported by Wagner and Demuth in 1976, and more recent, detailed NMR and mass spectrometry studies were published by Demarque et al. in 2017.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | |||

| Refer to: Demarque, D. P., et al. (2017). Rapid Communications in Mass Spectrometry, 31(14), 1169-1174. | |||

| Wagner, H., & Demuth, G. (1976). Zeitschrift für Naturforschung B, 31(2), 267-272. |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Atom Assignment |

| Data not available | |

| Refer to: Demarque, D. P., et al. (2017). Rapid Communications in Mass Spectrometry, 31(14), 1169-1174. | |

| Wagner, H., & Demuth, G. (1976). Zeitschrift für Naturforschung B, 31(2), 267-272. | |

| Note: A ¹³C NMR spectrum is noted as available on PubChem CID 46173831.[1] |

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment of Vibrational Mode |

| Data not available | |

| Refer to: Wagner, H., & Demuth, G. (1976). Zeitschrift für Naturforschung B, 31(2), 267-272. for initial characterization. |

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. For this compound, Electrospray Ionization (ESI) is a common technique.

Table 4: Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Ion Type | Fragmentation Pathway |

| Data not available | ||

| Refer to: Demarque, D. P., et al. (2017). Rapid Communications in Mass Spectrometry, 31(14), 1169-1174 for detailed ESI-MS fragmentation studies. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments based on standard practices for the analysis of anthraquinone glycosides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Pyridine-d₅) in a 5 mm NMR tube. The choice of solvent is critical for dissolving the sample and for the chemical shifts of exchangeable protons (e.g., -OH).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

A standard pulse sequence (e.g., zg30) is used.

-

The spectral width is typically set to 12-16 ppm.

-

A sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio.

-

The relaxation delay is set to 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used.

-

The spectral width is typically set to 200-220 ppm.

-

A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is used.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with potassium bromide and pressed into a thin pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Acquisition:

-

A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded.

-

The sample spectrum is then recorded.

-

Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: An Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), Ion Trap, or Orbitrap) is used.

-

Acquisition (Full Scan):

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

The ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) are optimized to achieve stable ionization.

-

Mass spectra are acquired in both positive and negative ion modes over a relevant m/z range (e.g., 100-1000).

-

-

Acquisition (Tandem MS/MS for Fragmentation):

-

The precursor ion corresponding to this compound (e.g., [M+H]⁺ or [M-H]⁻) is selected in the first mass analyzer.

-

The selected ion is subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.

-

The resulting fragment ions are analyzed in the second mass analyzer.

-

-

Data Processing: The acquired mass spectra are analyzed to determine the accurate mass of the molecular ion and to propose fragmentation pathways based on the observed product ions.

Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

Caption: Relationship between the structure of this compound and its spectroscopic data.

References

Unveiling the Bioactive Potential of Cascaroside D: A Technical Guide for Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cascaroside D, an anthraquinone glycoside found in the bark of Rhamnus purshiana (Cascara sagrada), belongs to a class of natural compounds with a history of medicinal use.[1] While direct, in-depth research on this compound is in its nascent stages, the broader family of anthraquinone glycosides has garnered significant scientific interest for its diverse bioactivities.[2][3] This technical guide consolidates the current understanding of related compounds and provides a framework for the systematic investigation of this compound's therapeutic potential. The focus will be on its putative anti-inflammatory, anticancer, and neuroprotective properties, offering detailed experimental protocols and conceptual signaling pathways to guide future research.

Anthraquinones and their glycoside derivatives are known to exhibit a range of biological effects, including anticancer, anti-inflammatory, antioxidant, and antiviral activities. Notably, aloe-emodin, a related compound also found in cascara, has demonstrated anticancer properties in laboratory settings.[4] Furthermore, extracts of Cascara sagrada, rich in polyphenolic compounds, have shown antioxidant and anti-inflammatory activities.[5] This guide will leverage these insights to propose a comprehensive research plan for characterizing the bioactivity of this compound.

Hypothesized Bioactivities and Mechanisms of Action

Based on the activities of structurally related anthraquinone glycosides, the primary areas of investigation for this compound should include its anti-inflammatory, anticancer, and neuroprotective effects.

Anti-inflammatory Activity

The anti-inflammatory potential of anthraquinones is often linked to their ability to modulate key signaling pathways involved in the inflammatory response. A primary target for investigation is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.

Hypothetical Signaling Pathway for Anti-inflammatory Action of this compound

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

The anticancer effects of many natural products are mediated through the induction of apoptosis (programmed cell death) in cancer cells. Key players in this process include the caspase family of proteases and the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability.

Conceptual Workflow for Assessing Apoptosis Induction

Caption: Experimental workflow for evaluating this compound-induced apoptosis.

Neuroprotective Effects

Neuroprotection by natural compounds is often attributed to their antioxidant properties and their ability to mitigate cellular stress pathways. The Nrf2 signaling pathway is a key regulator of the antioxidant response, and its activation can protect neurons from oxidative damage.

Quantitative Data on Related Anthraquinone Glycosides

While specific quantitative data for this compound is not yet available in the literature, the following table summarizes representative data for related compounds to provide a benchmark for future studies.

| Compound/Extract | Bioactivity | Cell Line/Model | IC50 / Effective Concentration | Reference |

| Alizarin 2-O-glucoside | Anticancer | AGS, HeLa, HepG2 | >90% inhibition at ~50-100 µM | [2] |

| Aloe-emodin | Anticancer | Various | Varies by cell line | [4] |

| Cassia tora L. extract | Anti-inflammatory | TCA8113 cells | Dose-dependent decrease in COX-2 and iNOS | [6] |

| Rhamnus prinoides extract | Anti-inflammatory | RAW264.7 macrophages | Significant inhibition of NO production | [5] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the bioactivity of this compound.

Cell Viability and Cytotoxicity Assay (MTT or CCK-8)

This assay is a crucial first step to determine the cytotoxic effects of this compound on both cancerous and non-cancerous cell lines.

Materials:

-

96-well plates

-

Cell lines of interest (e.g., RAW 264.7 for inflammation, HeLa for cancer, SH-SY5Y for neuroprotection)

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

-

Solubilization buffer (for MTT assay)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 24, 48, or 72 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, or add 20 µL of MTT solution and incubate for 4 hours.

-

If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight.

-

Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cell line

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

NF-κB Activation Assay by Western Blotting

This protocol assesses the effect of this compound on the phosphorylation of IκBα and the p65 subunit of NF-κB.

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Seed RAW 264.7 cells and allow them to adhere.

-

Pre-treat the cells with this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes.

-

Wash the cells with cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities relative to the loading control (β-actin).

Conclusion and Future Directions

While the direct body of evidence for this compound's bioactivity is still developing, the information available for related anthraquinone glycosides provides a strong rationale for its investigation as a potential therapeutic agent. The experimental frameworks and hypothetical mechanisms presented in this guide offer a comprehensive starting point for researchers to systematically evaluate its anti-inflammatory, anticancer, and neuroprotective properties. Future research should focus on isolating pure this compound and conducting the described in vitro assays. Positive findings should then be validated in appropriate in vivo models to establish its preclinical efficacy and safety profile. Such a structured approach will be crucial in unlocking the full therapeutic potential of this promising natural compound.

References

- 1. angelica.it [angelica.it]

- 2. mdpi.com [mdpi.com]

- 3. A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mskcc.org [mskcc.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Cassia tora L. (Jue-ming-zi) has anticancer activity in TCA8113 cells in vitro and exerts anti-metastatic effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Anthraquinone Glycosides: A Technical Guide to Cascaroside D and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of anthraquinone glycosides, with a specific focus on Cascaroside D. It is designed to furnish researchers, scientists, and drug development professionals with an in-depth understanding of the chemical properties, biological activities, and therapeutic potential of this class of compounds. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and development.

Introduction to Anthraquinone Glycosides and this compound

Anthraquinone glycosides are a class of naturally occurring compounds characterized by an anthraquinone aglycone linked to a sugar moiety.[1] These compounds are widely distributed in the plant kingdom and are known for their diverse pharmacological activities, most notably their laxative effects.[2] Beyond their traditional use, recent research has highlighted their potential as anticancer, anti-inflammatory, and antioxidant agents.[3][4]

This compound is an anthraquinone glycoside found in the bark of Rhamnus purshiana (Cascara sagrada).[5] Like other members of its class, it is a C-glycoside and an O-glycoside.[6] While its primary application has been as a stimulant laxative, emerging evidence suggests a broader therapeutic potential.

Chemical and Physical Properties

The fundamental structure of anthraquinone glycosides consists of a tricyclic aromatic quinone core. The attached sugar moieties significantly influence their solubility, bioavailability, and mechanism of action.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₂O₁₃ | [5] |

| Molecular Weight | 564.5 g/mol | [5] |

| IUPAC Name | (10R)-1-hydroxy-3-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-9-one | [5] |

| CAS Number | 53861-35-1 | [5] |

Biological Activities and Therapeutic Potential

The biological activities of anthraquinone glycosides are diverse, with both established and emerging therapeutic applications.

Laxative Effects

The most well-documented effect of anthraquinone glycosides is their stimulant laxative action. After oral administration, these glycosides are hydrolyzed by gut bacteria in the large intestine, releasing the active aglycone. The aglycone then stimulates peristalsis and increases intestinal fluid secretion, leading to a laxative effect.

Anticancer Activity

Table 2: Anticancer Activity of Selected Anthraquinone Glycosides

| Compound | Cell Line | IC50 (µM) | Source |

| Rhein | A549 (Lung carcinoma) | 10.3 - 24.9 | [7] |

| Emodin | A549 (Lung carcinoma) | 23.1 - 27.0 | [7] |

Note: These values are for related anthraquinone glycosides and are intended to be indicative of the potential activity of this compound.

Anti-inflammatory Activity

Anthraquinone glycosides have been shown to possess anti-inflammatory properties. Their mechanism of action is thought to involve the inhibition of pro-inflammatory mediators.

Table 3: Anti-inflammatory Activity of Selected Natural Compounds

| Compound/Extract | Assay | IC50 (µg/mL) | Source |

| Propolis Extract | THP-1 cells | 81.9 - 86.7 | [8] |

| D. febrifuga Alkaloids | Phytophthora capsici | - | [9] |

Note: Specific IC50 values for the anti-inflammatory activity of this compound are not available in the reviewed literature. The data presented is for other natural products to provide a general context.

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of anthraquinone glycosides.

Extraction and Isolation of Cascarosides

A general procedure for the extraction and isolation of cascarosides from Rhamnus purshiana bark can be adapted from established methods.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[10]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Synthase Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) by nitric oxide synthase (NOS).[11]

-

Enzyme and Substrate Preparation: Prepare solutions of NOS, L-arginine (substrate), and necessary cofactors.

-

Inhibitor Incubation: Pre-incubate the NOS enzyme with various concentrations of the test compound or a known inhibitor (positive control).

-

Reaction Initiation: Initiate the reaction by adding L-arginine.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

NO Detection: Measure the amount of NO produced, typically by quantifying the stable end-product nitrite using the Griess reagent.

-

Data Analysis: Calculate the percentage of NOS inhibition and determine the IC50 value.

Signaling Pathways

The biological effects of anthraquinone glycosides are mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound are not yet fully elucidated, the known activities of related compounds suggest potential involvement of key pathways in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers.[3]

Conclusion and Future Directions

This compound and other anthraquinone glycosides represent a promising class of natural products with a range of biological activities. While their laxative properties are well-established, their potential as anticancer and anti-inflammatory agents warrants further investigation. Future research should focus on:

-

Quantitative Biological Evaluation: Determining the specific IC50 values of this compound against a panel of cancer cell lines and in various anti-inflammatory assays.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its pharmacological properties.

A deeper understanding of the chemistry and biology of this compound and related anthraquinone glycosides will be instrumental in unlocking their full therapeutic potential for the development of novel drugs.

References

- 1. anthraquinone glycosides lab.pptxkijhlkkkkkkkkkkkkkkkkkkkkkkkkkkkkkkkkkkkk | PPTX [slideshare.net]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of IC50 values of anticancer drugs on cells by D2O - single cell Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C27H32O13 | CID 46173831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Synthesis, In Silico Prediction and In Vitro Evaluation of Antitumor Activities of Novel Pyrido[2,3-d]pyrimidine, Xanthine and Lumazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cris.unibo.it [cris.unibo.it]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. arigobio.com [arigobio.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cascaroside D

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cascaroside D in plant extracts and pharmaceutical preparations. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent resolution and sensitivity. This document provides a comprehensive protocol for sample preparation, standard preparation, and HPLC analysis, along with method validation data.

Introduction

This compound is a biologically active anthraquinone glycoside found in the bark of Rhamnus purshiana (Cascara sagrada). It is known for its laxative properties and is a key component in various herbal medicinal products. Accurate quantification of this compound is crucial for the quality control and standardization of these products. This application note presents a validated HPLC method suitable for routine analysis in research and industrial settings.

Experimental

2.1. Instrumentation and Consumables

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Data Acquisition and Processing: Chromatography software for data collection and analysis.

-

Analytical Balance: For accurate weighing of standards and samples.

-

Volumetric Glassware: Class A flasks and pipettes.

-

Syringe Filters: 0.45 µm PTFE or nylon filters for sample clarification.

2.2. Reagents and Standards

-

Acetonitrile (ACN): HPLC grade.

-

Water: HPLC grade or ultrapure water.

-

Phosphoric Acid (H₃PO₄): Analytical grade.

-

Methanol (MeOH): HPLC grade.

-

This compound Reference Standard: Purity ≥98%.

2.3. Chromatographic Conditions

A summary of the HPLC operating parameters is provided in the table below.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-15 min: 15-35% B; 15-25 min: 35-60% B; 25-30 min: 60-15% B; 30-35 min: 15% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Run Time | 35 minutes |

Protocols

3.1. Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3.2. Sample Preparation (from Plant Extract)

-

Extraction: Accurately weigh 1 g of powdered plant material and transfer it to a 50 mL flask. Add 25 mL of 70% methanol.

-

Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Experimental Workflows

Application Notes and Protocols for the Extraction and Purification of Cascaroside D

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and purification protocols for Cascaroside D, an anthraquinone C-glycoside found in the bark of Frangula purshiana (Cascara sagrada). The following sections detail the necessary procedures, from initial extraction to final purification, and include relevant quantitative data and potential biological signaling pathways associated with its aglycone, chrysophanol.

Introduction

This compound is a member of the cascaroside family of compounds, which are known for their laxative properties. As a glycoside of chrysophanol, this compound and its aglycone are also subjects of research for other potential pharmacological activities. The isolation of pure this compound is essential for its further study and potential therapeutic applications. The protocols outlined below describe a robust method for obtaining high-purity this compound from Frangula purshiana bark.

Extraction and Preliminary Purification Workflow

The overall workflow for the extraction and preliminary purification of this compound involves an initial solvent extraction followed by solvent partitioning to enrich the cascaroside fraction.

Caption: Workflow for this compound Extraction and Purification.

Experimental Protocol: Extraction and Solvent Partitioning

-

Preparation of Plant Material:

-

Obtain dried bark of Frangula purshiana.

-

Grind the bark into a coarse powder to increase the surface area for extraction.

-

-

Methanol Extraction:

-

Macerate the powdered bark in 80% methanol at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is recommended.

-

Stir the mixture for 24 hours.

-

Filter the mixture to separate the extract from the solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

-

Solvent Partitioning:

-

Dissolve the crude methanol extract in distilled water.

-

Perform liquid-liquid extraction sequentially with ethyl acetate and n-butanol.

-

Transfer the aqueous solution of the crude extract to a separatory funnel.

-

Add an equal volume of ethyl acetate, shake vigorously, and allow the layers to separate.

-

Collect the ethyl acetate layer (this will contain non-polar to moderately polar compounds).

-

Repeat the extraction of the aqueous layer with ethyl acetate two more times.

-

Pool the aqueous layers and extract with an equal volume of n-butanol.

-

Repeat the n-butanol extraction two more times.

-

Collect and combine the n-butanol fractions.

-

Concentrate the n-butanol fraction under reduced pressure to yield the n-butanol soluble extract, which is enriched in cascarosides[1].

-

High-Purity Purification by Two-Dimensional High-Performance Countercurrent Chromatography (HPCCC)

The n-butanol soluble extract can be further purified using a two-dimensional HPCCC method to isolate individual cascarosides, including this compound[1].

Experimental Protocol: 2D HPCCC Purification

First Dimension HPCCC:

-

Sample Preparation: Dissolve the n-butanol soluble extract in the solvent system.

-

Solvent System: Chloroform-methanol-isopropanol-water (6:6:1:4, v/v/v/v) in normal-phase mode[1].

-

Instrumentation: A high-performance countercurrent chromatograph.

-

Procedure:

-

Equilibrate the HPCCC column with the stationary phase (upper phase of the solvent system).

-

Inject the sample solution.

-

Elute with the mobile phase (lower phase of the solvent system) using a flow-rate gradient.

-

Collect fractions and monitor the effluent using a UV detector.

-

Combine fractions containing the mixture of Cascarosides C and D.

-

Second Dimension HPCCC:

-

Sample Preparation: Concentrate the fractions containing Cascarosides C and D from the first dimension.

-

Solvent System: Ethyl acetate-n-butanol-water (7:3:10, v/v/v) in normal-phase mode[1].

-

Procedure:

-

Equilibrate the HPCCC column with the new stationary phase.

-

Inject the concentrated sample.

-

Elute with the mobile phase.

-

Collect fractions of purified this compound.

-

Analyze the purity of the collected fractions by High-Performance Liquid Chromatography (HPLC).

-

Quantitative Data

The following table summarizes the quantitative data for the purification of this compound and other minor cascarosides from a starting amount of 510 mg of the n-butanol-soluble extract of Frangula purshiana bark, as achieved by the 2D HPCCC method[1].

| Compound | Yield (mg) |

| Cascaroside C | 34 |

| This compound | 26 |

| Cascaroside E | 19 |

| Cascaroside F | 15 |

Potential Signaling Pathways of this compound's Aglycone (Chrysophanol)

While the direct signaling pathways of this compound are not extensively studied, the biological activities of its aglycone, chrysophanol, have been investigated. It is plausible that this compound may exert biological effects through its conversion to chrysophanol. Chrysophanol has been shown to modulate several key signaling pathways implicated in cellular processes.

EGFR/mTOR Signaling Pathway

Chrysophanol has been reported to inhibit the proliferation of certain cancer cells by blocking the Epidermal Growth Factor Receptor (EGFR)/mammalian Target of Rapamycin (mTOR) signaling pathway.

Caption: Inhibition of EGFR/mTOR Pathway by Chrysophanol.

TGF-β/Smad Signaling Pathway

Chrysophanol has been shown to ameliorate renal interstitial fibrosis by inhibiting the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.

Caption: Inhibition of TGF-β/Smad Pathway by Chrysophanol.

MAPK Signaling Pathway

Chrysophanol has also been demonstrated to regulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in various cellular responses, including inflammation and apoptosis.

Caption: Modulation of MAPK Pathway by Chrysophanol.

Conclusion

The protocols described provide a clear and effective methodology for the extraction and high-purity isolation of this compound from Frangula purshiana bark. The use of two-dimensional HPCCC is a powerful technique for separating complex mixtures of similar compounds. The elucidation of the biological activities of this compound, potentially mediated through pathways influenced by its aglycone chrysophanol, warrants further investigation for which the availability of the pure compound is a prerequisite. These application notes serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

References

Application Notes and Protocols for In Vivo Studies of Cascaroside D

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vivo studies to investigate the potential therapeutic effects of Cascaroside D. Given that the primary established activity of this compound is its laxative effect through the stimulation of intestinal motility, these protocols will focus on exploring its potential anti-inflammatory and anti-cancer properties, activities that have been suggested for other anthraquinone glycosides.[1][2][3]

Application Note 1: Investigation of the Anti-Inflammatory Properties of this compound

Introduction

Inflammation is a critical physiological response to injury and infection, but chronic inflammation can contribute to a variety of diseases. Anthraquinone compounds, the class to which this compound belongs, have been reported to possess anti-inflammatory properties.[3] This section outlines two established in vivo models to evaluate the potential anti-inflammatory effects of this compound: the carrageenan-induced paw edema model for acute inflammation and the lipopolysaccharide (LPS)-induced systemic inflammation model.[4]

Protocol 1.1: Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reliable method for screening the anti-inflammatory activity of compounds in acute inflammation.[5]

Experimental Protocol

-

Animal Model: Male Wistar rats (180-200 g).

-

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

-

Carrageenan (1% w/v in sterile saline)

-

Positive control: Indomethacin (10 mg/kg)

-

Plethysmometer[6]

-

-

Experimental Design:

-

Acclimatize animals for at least one week.

-

Fast animals overnight before the experiment with free access to water.

-

Divide animals into the following groups (n=6 per group):

-

Group 1: Vehicle control

-

Group 2: this compound (Dose 1, e.g., 25 mg/kg, p.o.)

-

Group 3: this compound (Dose 2, e.g., 50 mg/kg, p.o.)

-

Group 4: this compound (Dose 3, e.g., 100 mg/kg, p.o.)

-

Group 5: Positive control (Indomethacin, 10 mg/kg, p.o.)

-

-

-

Procedure:

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Administer this compound, vehicle, or indomethacin orally (p.o.).

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[7]

-

-

Data Presentation:

| Group | Treatment | Dose (mg/kg) | Initial Paw Volume (mL) | Paw Volume at 1h (mL) | Paw Volume at 2h (mL) | Paw Volume at 3h (mL) | Paw Volume at 4h (mL) | Paw Volume at 5h (mL) | % Inhibition of Edema at 3h |

| 1 | Vehicle | - | |||||||

| 2 | This compound | 25 | |||||||

| 3 | This compound | 50 | |||||||

| 4 | This compound | 100 | |||||||

| 5 | Indomethacin | 10 |

Calculation for % Inhibition of Edema: [ ( (V_c - V_o)_control - (V_t - V_o)_treated ) / (V_c - V_o)_control ] x 100, where V_o is the initial paw volume, V_c is the paw volume of the control group at a specific time, and V_t is the paw volume of the treated group at the same time.

Protocol 1.2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to study systemic inflammation and the effect of compounds on pro-inflammatory cytokine production.[8]

Experimental Protocol

-

Animal Model: Male C57BL/6 mice (8-10 weeks old).

-

Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

Lipopolysaccharide (LPS) from E. coli

-

Positive control: Dexamethasone (1 mg/kg)

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

-

Experimental Design:

-

Acclimatize animals for at least one week.

-

Divide animals into the following groups (n=6-8 per group):

-

Group 1: Vehicle control + Saline

-

Group 2: Vehicle control + LPS

-

Group 3: this compound (Dose 1, e.g., 25 mg/kg, i.p.) + LPS

-

Group 4: this compound (Dose 2, e.g., 50 mg/kg, i.p.) + LPS

-

Group 5: Positive control (Dexamethasone, 1 mg/kg, i.p.) + LPS

-

-

-

Procedure:

-

Administer this compound, vehicle, or dexamethasone intraperitoneally (i.p.).

-

After 1 hour, administer LPS (e.g., 5 mg/kg) intraperitoneally. The group 1 will receive saline instead of LPS.

-

After 2 hours of LPS administration, collect blood via cardiac puncture under anesthesia.

-

Centrifuge the blood to separate serum and store at -80°C until analysis.

-

Measure the levels of TNF-α, IL-6, and IL-1β in the serum using ELISA kits according to the manufacturer's instructions.[8][9]

-

-

Data Presentation:

| Group | Treatment | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Serum IL-1β (pg/mL) |

| 1 | Vehicle + Saline | - | |||

| 2 | Vehicle + LPS | - | |||

| 3 | This compound + LPS | 25 | |||

| 4 | This compound + LPS | 50 | |||

| 5 | Dexamethasone + LPS | 1 |

Mandatory Visualizations

Caption: Putative NF-κB signaling pathway inhibition by this compound.

Caption: General workflow for in vivo anti-inflammatory studies.

Application Note 2: Evaluation of the Anti-Cancer Potential of this compound in Colon Cancer Models

Introduction

Anthraquinone derivatives have been investigated for their anti-cancer properties.[10] Given that this compound's primary site of action is the colon, it is logical to investigate its potential efficacy against colon cancer.[1] This section provides protocols for two widely used models: a human colon cancer xenograft model to assess effects on existing tumors and a chemically-induced carcinogenesis model to evaluate preventative potential.[11][12]

Protocol 2.1: Human Colon Cancer Xenograft Model in Nude Mice

This model evaluates the efficacy of a compound on the growth of established human tumors in an immunodeficient host.[13][14]

Experimental Protocol

-

Animal Model: Athymic nude mice (Nu/Nu), 4-6 weeks old.[13]

-

Materials:

-

Human colon cancer cell line (e.g., HT-29 or HCT116)

-

Matrigel

-

This compound

-

Vehicle (e.g., sterile saline with 5% DMSO)

-

Positive control: 5-Fluorouracil (5-FU)

-

Calipers

-

-

Experimental Design:

-

Acclimatize animals for one week.

-

Subcutaneously inject 5 x 10^6 HT-29 cells in 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.

-

Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

-

Group 1: Vehicle control (i.p., daily)

-

Group 2: this compound (Dose 1, e.g., 20 mg/kg, i.p., daily)

-

Group 3: this compound (Dose 2, e.g., 40 mg/kg, i.p., daily)

-

Group 4: Positive control (5-FU, e.g., 20 mg/kg, i.p., twice weekly)

-

-

-

Procedure:

-

Measure tumor volume and body weight twice a week for the duration of the study (e.g., 21-28 days). Tumor volume is calculated using the formula: (Length x Width²) / 2.[13]

-

At the end of the study, euthanize the mice and excise the tumors.

-

Weigh the excised tumors.

-

A portion of the tumor can be fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis) and the remainder snap-frozen for molecular analysis (e.g., Western blot).[12]

-

-

Data Presentation:

| Group | Treatment | Dose (mg/kg) | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Final Tumor Weight (g) | % Tumor Growth Inhibition |

| 1 | Vehicle | - | 0 | |||

| 2 | This compound | 20 | ||||

| 3 | This compound | 40 | ||||

| 4 | 5-Fluorouracil | 20 |

% Tumor Growth Inhibition = [ ( (Final Volume - Initial Volume)_control - (Final Volume - Initial Volume)_treated ) / (Final Volume - Initial Volume)_control ] x 100

Protocol 2.2: 1,2-dimethylhydrazine (DMH)-Induced Colon Carcinogenesis in Mice

This model is used to assess the chemopreventive potential of a compound in a chemically-induced model of colon cancer that mimics aspects of human colorectal cancer development.[1]

Experimental Protocol

-

Animal Model: Male BALB/c mice, 6 weeks old.

-

Materials:

-

1,2-dimethylhydrazine (DMH)

-

This compound

-

Vehicle for this compound (e.g., drinking water or gavage)

-

Methylene blue

-

-

Experimental Design:

-

Acclimatize animals for one week.

-

Divide animals into the following groups (n=10-12 per group):

-

Group 1: Control (no DMH, no treatment)

-

Group 2: DMH + Vehicle

-

Group 3: DMH + this compound (Dose 1, e.g., 0.05% in drinking water)

-

Group 4: DMH + this compound (Dose 2, e.g., 0.1% in drinking water)

-

-

-

Procedure:

-

Induce colon tumors by administering subcutaneous injections of DMH (20 mg/kg body weight) once a week for 10-15 weeks.[12][15]

-

Administer this compound in drinking water or by oral gavage throughout the experimental period, starting one week before the first DMH injection.

-

Monitor the body weight of the mice weekly.

-

At the end of the study (e.g., 20-25 weeks), euthanize the mice.

-

Excise the entire colon, flush with saline, and open longitudinally.

-

Count the number of aberrant crypt foci (ACF) and tumors under a dissecting microscope after staining with 0.2% methylene blue.[12]

-

Record the size of the tumors.

-

Fix tissues in 10% neutral buffered formalin for histopathological examination.

-

-

Data Presentation:

| Group | Treatment | Number of Animals | Average Number of Tumors per Mouse | Average Tumor Size (mm) | Tumor Incidence (%) | Average Number of ACF per Colon |

| 1 | Control | 10 | ||||

| 2 | DMH + Vehicle | 10 | ||||

| 3 | DMH + this compound (0.05%) | 10 | ||||

| 4 | DMH + this compound (0.1%) | 10 |

Mandatory Visualizations

Caption: A simplified apoptosis pathway potentially induced by this compound.

Caption: Workflow for in vivo anti-cancer studies of this compound.

General Safety and Toxicity Considerations

When designing in vivo studies for this compound, it is crucial to consider its potential toxicity. Anthraquinone glycosides can have adverse effects, and it is recommended to conduct a preliminary acute toxicity study to determine the maximum tolerated dose (MTD).[2][16][17]

-

Acute Toxicity Study: Administer single escalating doses of this compound to small groups of mice and observe for signs of toxicity and mortality over 14 days. This will help in selecting appropriate and safe doses for the efficacy studies.

-

Monitoring: Throughout the efficacy studies, monitor animals for signs of toxicity, including weight loss, changes in behavior, and altered food and water intake.

-

Histopathology: At the end of the study, major organs (liver, kidney, spleen, heart) should be collected for histopathological examination to identify any potential organ damage.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. fda.gov [fda.gov]

- 4. ijpras.com [ijpras.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]

- 9. mdpi.com [mdpi.com]

- 10. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Toxicity of the anthraquinone glycoside P-1894B for human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Cascaroside D: Limited Evidence for Therapeutic Applications Beyond Laxative Effects

Currently, there is a significant lack of scientific evidence to support the use of Cascaroside D as a therapeutic agent for conditions other than constipation. While its role as a stimulant laxative is well-established, extensive searches of scientific literature have not yielded sufficient data on its potential anti-inflammatory or antioxidant properties. Therefore, detailed application notes and experimental protocols for such uses cannot be provided at this time.

This compound is a natural anthraquinone glycoside found in the bark of the Cascara sagrada tree (Rhamnus purshiana).[1] It belongs to a class of compounds known for their laxative effects.[1][2]

Mechanism of Action as a Laxative

The primary therapeutic application of this compound is in the treatment of constipation. Its mechanism of action involves the stimulation of the large intestine, leading to increased peristalsis (muscle contractions that move stool along) and an increase in water and electrolyte secretion into the colon.[1][2] This softens the stool and promotes bowel movements.

dot

Caption: Mechanism of this compound as a stimulant laxative.

Potential Therapeutic Applications: A Lack of Evidence

Despite some general statements in non-scientific sources suggesting potential antioxidant properties, rigorous scientific studies providing quantitative data or elucidating specific mechanisms of action for this compound in anti-inflammatory or antioxidant contexts are not available in the current body of scientific literature. Searches for cell-based assays, signaling pathway modulation, and pharmacological studies specifically on this compound for these purposes did not yield any relevant results.

Therefore, it is not possible to provide the following as requested:

-

Detailed Application Notes: Without established therapeutic uses beyond its laxative effects, creating application notes for researchers would be speculative and lack the necessary scientific foundation.

-

Quantitative Data Tables: No published studies were found that contain quantitative data on the anti-inflammatory or antioxidant efficacy of this compound.

-

Experimental Protocols: The absence of research in these areas means there are no established protocols to report.

-

Signaling Pathway Diagrams: Without knowledge of its mechanism of action in other therapeutic areas, diagrams of signaling pathways cannot be accurately generated.

Conclusion for Researchers and Drug Development Professionals

For researchers, scientists, and drug development professionals, this compound remains a compound with a well-defined, but narrow, therapeutic profile as a laxative. While the broader class of anthraquinones has been investigated for various pharmacological activities, these findings cannot be directly extrapolated to this compound without specific studies.

Future research could potentially explore the anti-inflammatory and antioxidant properties of purified this compound. Such studies would need to involve initial in vitro screening assays, followed by cell-based models to elucidate any potential mechanisms of action. Should these initial studies show promise, further investigation in animal models would be warranted. However, at present, this compound is not considered a viable candidate for therapeutic development beyond its established use in treating constipation.

References

Application of Cascaroside D in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cascaroside D is a natural anthraquinone glycoside found in the bark of Rhamnus purshiana (Cascara sagrada). Historically, it has been utilized for its potent laxative properties. While modern drug discovery often focuses on novel therapeutic areas, the primary and well-documented application of this compound remains in the context of gastrointestinal motility. This document provides a detailed overview of its known application, mechanism of action, and relevant protocols for its evaluation.

It is important to note that while there are mentions of potential antioxidant properties, robust quantitative data and specific experimental protocols for this compound in areas such as anticancer or anti-inflammatory drug discovery are not extensively available in publicly accessible scientific literature. The information presented here is based on its established role as a stimulant laxative.

Biological Activity of this compound

The primary biological activity of this compound is its stimulant laxative effect. It is part of a group of compounds known as anthraquinone glycosides, which are responsible for the therapeutic action of Cascara sagrada.

| Biological Activity | Description | Level of Evidence |

| Stimulant Laxative | Increases intestinal motility (peristalsis) and promotes the secretion of water and electrolytes into the colon, leading to a bowel movement.[1][2][3][4] | Traditional Use & Pharmacological Data |

| Antioxidant | May possess antioxidant properties.[1] | Anecdotal/Inferred |

Mechanism of Action: Laxative Effect

The laxative effect of this compound is not exerted by the compound in its native form. Instead, it undergoes a multi-step process within the gastrointestinal tract.

-

Transit to the Colon : this compound, being a glycoside, is resistant to digestion and absorption in the upper gastrointestinal tract and travels unchanged to the colon.[4]

-

Bacterial Metabolism : In the colon, intestinal microflora hydrolyze the glycosidic bonds of this compound. This process releases the active aglycone metabolite, primarily emodin-9-anthrone.[4]

-

Stimulation of Motility and Secretion : The active metabolites stimulate the smooth muscle of the colon, leading to an increase in peristaltic contractions. They also alter the permeability of the colonic mucosa, inhibiting water and electrolyte reabsorption from the colon and increasing their secretion into the lumen. This increase in luminal fluid content softens the stool and further promotes bowel movement.[1][2][4]

The following diagram illustrates the proposed mechanism of action for the laxative effect of this compound.

Experimental Protocols

Due to the limited availability of specific protocols for pure this compound, a general methodology for evaluating the laxative activity of a test compound is provided below. This can be adapted for the study of this compound.

In Vivo Assay for Laxative Activity in a Rodent Model

Objective: To evaluate the laxative effect of this compound in a rat or mouse model by measuring fecal output and water content.

Materials:

-

This compound

-

Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose solution)

-

Loperamide (to induce constipation, optional)

-

Activated charcoal (for intestinal transit measurement)

-

Metabolic cages

-

Oral gavage needles

-

Analytical balance

Experimental Workflow:

Procedure:

-

Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment.

-

Fasting: Fast the animals for 18-24 hours with free access to water to ensure an empty gastrointestinal tract.

-

Grouping: Randomly divide the animals into experimental groups (e.g., control, vehicle, and different doses of this compound).

-

Constipation Induction (Optional): To study the effect on a constipated model, administer a constipation-inducing agent like loperamide subcutaneously or orally before the administration of the test compound.

-

Compound Administration: Administer this compound or the vehicle orally via gavage.

-

Observation and Fecal Collection: Place each animal in an individual metabolic cage with a clean filter paper at the bottom. Collect all feces excreted over a defined period (e.g., 8, 12, or 24 hours).

-

Fecal Parameter Analysis:

-

Weigh the total wet weight of the collected feces for each animal.

-

Dry the feces in an oven at a constant temperature (e.g., 60°C) until a constant weight is achieved.

-

Calculate the fecal water content: (Wet Weight - Dry Weight) / Wet Weight * 100%.

-

-

Intestinal Transit Assay (Optional):

-

At a specific time after administering this compound, administer a marker meal (e.g., 10% activated charcoal in 5% gum acacia) orally.

-

After a set time (e.g., 30 minutes), humanely sacrifice the animals.

-

Carefully dissect the small intestine from the pylorus to the cecum.

-

Measure the total length of the small intestine and the distance traveled by the charcoal meal.

-

Calculate the intestinal transit ratio: (Distance traveled by charcoal / Total length of small intestine) * 100%.

-

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the effects of this compound compared to the control group.

Conclusion

The primary application of this compound in a drug discovery context is related to its well-established laxative properties. Its mechanism of action involves metabolic activation by the gut microbiota, leading to the stimulation of colonic motility and secretion. While its potential in other therapeutic areas such as antioxidant therapy has been suggested, there is a notable lack of specific quantitative data and detailed experimental protocols to support these claims for drug development purposes. Future research is required to explore and validate any additional pharmacological activities of this compound.

References

Cascaroside D: Application Notes for a Key Marker Compound in Herbal Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cascaroside D, an anthraquinone O-glycoside, is a significant bioactive constituent found primarily in the aged bark of Rhamnus purshiana (Cascara Sagrada). Its presence and concentration are critical indicators of the quality and efficacy of cascara-based herbal preparations, which are traditionally used for their laxative properties. Beyond its role in quality control, emerging research on related anthraquinone glycosides suggests potential pharmacological activities, including anti-inflammatory effects, making this compound a compound of interest for further investigation.

These application notes provide detailed protocols for the extraction, isolation, and quantification of this compound, as well as a summary of its known and potential biological activities. The information is intended to support researchers in the quality control of herbal medicines and in the exploration of this compound's therapeutic potential.

Quantitative Data Summary

The concentration of cascarosides is a key quality parameter for Cascara Sagrada bark. The European Pharmacopoeia stipulates that the bark must contain at least 8.0% total hydroxyanthracene glycosides, with at least 60% of these being cascarosides, calculated as Cascaroside A[1]. While specific quantitative data for this compound across a wide range of samples is not extensively documented in publicly available literature, its concentration is a key metric in the quality assessment of Rhamnus purshiana extracts.

| Parameter | Source Material | Reported Concentration/Specification | Reference |

| Total Hydroxyanthracene Glycosides | Dried bark of Rhamnus purshiana | Not less than 8.0% | European Pharmacopoeia |

| Cascarosides (as a percentage of total hydroxyanthracene glycosides) | Dried bark of Rhamnus purshiana | Not less than 60% | European Pharmacopoeia |

| This compound Yield (from a semi-preparative isolation) | Methanol/water fraction of Rhamnus purshiana bark extract | 1.4% |

Experimental Protocols

Extraction of Cascarosides from Rhamnus purshiana Bark

This protocol describes a general method for the extraction of cascarosides from the dried bark of Rhamnus purshiana.

Materials:

-

Dried and powdered bark of Rhamnus purshiana

-

Hexane

-

Ethyl acetate

-

Methanol

-

Water (deionized)

-

Percolator or maceration vessel

-

Rotary evaporator

Procedure:

-

Defatting (Optional but Recommended): To remove lipophilic substances that may interfere with subsequent steps, first extract the powdered bark with hexane. This can be done by maceration or percolation. Discard the hexane extract.

-

Extraction of Anthraquinone Glycosides:

-

Air-dry the defatted plant material.

-

Perform a percolation or maceration extraction using a mixture of methanol and water (e.g., 70:30 v/v).

-

Continue the extraction process until the solvent runs clear, indicating that the majority of the soluble compounds have been extracted.

-

-

Concentration:

-

Combine the methanol-water extracts.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

-

Fractionation:

-

The crude extract can be further fractionated by partitioning between immiscible solvents. A common approach is to partition the aqueous suspension of the crude extract with ethyl acetate to separate compounds of intermediate polarity. The cascarosides will predominantly remain in the methanol/water phase.

-

Isolation of this compound by Semi-Preparative HPLC